molecular formula C12H14BrN3O2 B2820563 tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate CAS No. 1935349-92-0

tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate

Cat. No.: B2820563
CAS No.: 1935349-92-0
M. Wt: 312.167
InChI Key: YETVWHXKIRPRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate (CAS 1935349-92-0) is a high-purity brominated heterocyclic compound supplied for research and further manufacturing use. This chemical serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is an important pharmacophore found in molecules with significant biological and therapeutic value . The presence of the bromine atom at the 5-position of the ring system makes this compound a particularly versatile synthon, enabling further functionalization through various cross-coupling reactions to create more complex chemical entities for discovery research . Halo-substituted imidazo[1,2-a]pyridines like this 3-bromo derivative are recognized as important building blocks for constructing more complex imidazopyridine-based skeletons . The tert-butyloxycarbonyl (Boc) protecting group on the carbamate offers additional synthetic handles for deprotection or further modification, expanding its utility in multi-step synthetic routes. This product is intended for research applications as a key intermediate in the development of novel chemical probes and potential pharmacologically active compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-7-16-8(13)5-4-6-10(16)14-9/h4-7H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETVWHXKIRPRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN2C(=N1)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate typically involves the reaction of 5-bromoimidazo[1,2-a]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions, usually at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of reagents and products to maintain purity and yield .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate moiety undergoes hydrolysis under acidic or basic conditions, yielding the corresponding amine and carbon dioxide. This reaction is critical for deprotection in synthetic workflows.

Reaction Conditions:

  • Acidic Hydrolysis: HCl (1–2 M) in dioxane/water (1:1) at 80–100°C for 4–6 hours.

  • Basic Hydrolysis: NaOH (1–2 M) in THF/water (3:1) at 60–80°C for 2–4 hours.

Products:

  • Primary amine: 5-bromoimidazo[1,2-a]pyridin-2-amine.

  • Byproducts: tert-butanol and CO₂.

Nucleophilic Substitution at the Bromine Atom

The bromine atom at the 5-position of the imidazopyridine ring participates in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Key Reactions:

Reaction TypeReagents/ConditionsProducts
SNAr with Amines Primary/secondary amines (e.g., morpholine, piperazine) in DMF at 120°C5-aminoimidazo[1,2-a]pyridine derivatives
Suzuki Coupling Aryl boronic acids, Pd(PPh₃)₄, Na₂CO₃, dioxane/water (3:1), 90°C Biaryl imidazopyridines
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, aryl halides, Cs₂CO₃, toluene, 110°C Arylaminomethyl imidazopyridines

Example:
Suzuki coupling with 4-methoxyphenylboronic acid produces 5-(4-methoxyphenyl)imidazo[1,2-a]pyridine derivatives, which are intermediates in kinase inhibitor synthesis .

Functionalization via the Imidazopyridine Core

The electron-rich imidazopyridine ring undergoes electrophilic substitution and oxidation reactions.

Electrophilic Substitution:

  • Nitration: HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 3- or 7-position.

  • Halogenation: NBS or NCS in DMF adds halogens to the 3-position.

Oxidation/Reduction:

  • Oxidation: KMnO₄ in acidic conditions oxidizes the imidazole ring to imidazolinone derivatives.

  • Reduction: H₂/Pd-C in ethanol reduces the imidazopyridine ring to a dihydroimidazopyridine.

Comparative Reactivity with Analogues

The 5-bromo substitution and carbamate group confer distinct reactivity compared to similar compounds:

CompoundBromine PositionKey Reactivity Differences
6-Bromoimidazo[1,2-a]pyridine carbamate6-positionHigher electrophilicity at bromine due to ring electronics
8-Bromoimidazo[1,2-a]pyridine carbamate8-positionReduced SNAr activity due to steric hindrance
Non-brominated carbamatesN/ALack cross-coupling reactivity

Stability and Handling

  • Storage: Stable at room temperature under inert gas (N₂/Ar) .

  • Decomposition: Prolonged exposure to moisture or light accelerates carbamate hydrolysis .

Scientific Research Applications

Chemistry: tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In biological research, this compound is used to study the interactions of imidazo[1,2-a]pyridine derivatives with biological targets.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine ring system can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through various pathways, including competitive binding at the active site or allosteric modulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

  • tert-Butyl N-(6-bromoimidazo[1,2-a]pyridin-2-yl)carbamate (CAS: 1416337-71-7): Molecular Formula: C₁₂H₁₄BrN₃O₂ (identical to the 5-bromo isomer). Key Difference: Bromine at the 6-position instead of 4. For example, the 5-bromo derivative may exhibit faster coupling rates due to reduced steric hindrance .

Substituent Variations

  • N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide: Molecular Formula: C₁₁H₁₁BrN₄O. Key Difference: Cyclopropane carboxamide replaces the tert-butyl carbamate.
  • tert-Butyl N-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl] carbamate :
    • Molecular Formula : C₁₄H₁₈BrN₃O₂.
    • Key Difference : Chiral ethyl group introduced at the 2-position.
    • Impact : Stereochemistry could influence binding affinity in enantioselective biological targets .

Core Heterocycle Modifications

  • tert-Butyl N-(5-bromoimidazo[4,5-b]pyridin-2-ylmethyl)carbamate :
    • Molecular Formula : C₁₃H₁₆BrN₃O₂.
    • Key Difference : Imidazo[4,5-b]pyridine core instead of imidazo[1,2-a]pyridine.
    • Impact : Altered nitrogen positioning modifies electronic properties and bioavailability. Imidazo[4,5-b]pyridines are often associated with kinase inhibition .
  • Pyrazolo[1,5-a]pyrimidine Derivatives (e.g., Compound 147): Example: tert-Butyl 5-(4'-aminobiphenyl-4-yl)-3-bromopyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate. Key Difference: Pyrazolo[1,5-a]pyrimidine core. Impact: Expanded π-system may enhance intercalation with DNA or proteins, relevant in anticancer research .

Physicochemical and Reactivity Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent/Position Reactivity/Applications
tert-Butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate C₁₂H₁₄BrN₃O₂ 312.16 5-Bromo, tert-butyl carbamate Suzuki coupling, drug intermediate
6-Bromo positional isomer C₁₂H₁₄BrN₃O₂ 312.16 6-Bromo Slower coupling due to steric hindrance
N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide C₁₁H₁₁BrN₄O 301.14 Cyclopropane carboxamide Enhanced metabolic stability
Imidazo[4,5-b]pyridine analog C₁₃H₁₆BrN₃O₂ 326.19 Imidazo[4,5-b]pyridine core Kinase inhibition

Biological Activity

tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C12_{12}H14_{14}BrN3_3O2_2
  • Molecular Weight : 312.16 g/mol
  • CAS Number : 1935349-92-0

Structure

The compound features a tert-butyl group attached to a carbamate moiety linked to a 5-bromoimidazo[1,2-a]pyridine structure. The presence of bromine and the imidazole ring contributes to its biological activity.

Anticancer Activity

Recent studies indicate that compounds containing imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. For instance, related compounds have shown effectiveness against various cancer cell lines such as HCT-15 (colon carcinoma) and A-431 (epidermoid carcinoma) with IC50_{50} values indicating significant cytotoxicity.

CompoundCell LineIC50_{50} Value
24aHCT-15Not specified
24bA-431< 10 µM

The biological activity of this compound is attributed to its ability to interact with cellular targets through various mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key protein kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that imidazole-containing compounds can trigger apoptotic pathways in cancer cells.

Study 1: Cytotoxicity Assessment

A study published in MDPI examined the cytotoxic effects of several imidazo derivatives, including those similar to this compound. The findings revealed that these compounds significantly inhibited cell growth in multiple cancer cell lines.

Study 2: Structure-Activity Relationship (SAR)

Research has identified key structural components essential for enhancing the biological activity of imidazo derivatives. The presence of electronegative groups (like bromine) and specific ring structures has been linked to increased potency against tumor cells.

Study 3: Pharmacokinetics and Toxicology

Investigations into the pharmacokinetics of related compounds have highlighted their absorption, distribution, metabolism, and excretion (ADME) profiles. Safety assessments indicate moderate toxicity levels, necessitating further research for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves coupling imidazo[1,2-a]pyridine derivatives with tert-butyl carbamate under basic conditions (e.g., using triethylamine or DBU). Key steps include protecting group strategies for the imidazo[1,2-a]pyridine nitrogen and optimizing reaction temperatures (e.g., 0°C to room temperature) to minimize side reactions. Catalysts like palladium complexes may enhance coupling efficiency in brominated intermediates .
  • Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradients) improves yield and purity.

Q. How can researchers confirm the structural integrity of tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to verify tert-butyl group signals (~1.3 ppm for 1^1H) and imidazo[1,2-a]pyridine aromatic protons (6.5–8.5 ppm).
  • IR : Confirm carbamate C=O stretch (~1700 cm1^{-1}) and N-H absorption (~3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+^+ peak).
  • X-ray Crystallography (if crystalline): Resolves bond lengths and angles .

Advanced Research Questions

Q. What reaction mechanisms govern the bromine substituent’s reactivity in tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate?

  • Methodological Answer : The bromine at the 5-position undergoes nucleophilic aromatic substitution (SNAr) under basic conditions or transition metal-catalyzed cross-coupling (e.g., Suzuki with boronic acids). Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can elucidate electronic effects of the imidazo[1,2-a]pyridine ring on bromine activation .
  • Example : Bromine substitution with aryl boronic acids using Pd(PPh3_3)4_4/K2_2CO3_3 in toluene/water (80°C, 12h) yields biaryl derivatives .

Q. How can researchers resolve contradictory biological activity data for this compound across different assays?

  • Methodological Answer :

  • Structural Analog Comparison : Compare activity with analogs (e.g., 6-bromo vs. 8-bromo derivatives) to assess positional effects .
  • Assay Conditions : Standardize solvent (DMSO concentration ≤1%), pH, and cell lines (e.g., HEK293 vs. HeLa).
  • Metabolic Stability : Test liver microsome stability to rule out rapid degradation .

Q. What strategies mitigate instability of tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate under acidic/basic conditions?

  • Methodological Answer :

  • Storage : Store under inert atmosphere (N2_2) at −20°C, shielded from light and moisture.
  • Protection : Avoid prolonged exposure to TFA (used in carbamate deprotection) by optimizing reaction times (≤2h) .
  • Stabilizers : Add radical scavengers (e.g., BHT) during reactions to prevent oxidative degradation .

Experimental Design & Data Analysis

Q. How to design derivatives of this compound for enhanced enzyme inhibition?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the bromine position (e.g., 5- vs. 6-bromo) or introduce electron-withdrawing groups (e.g., -CF3_3) to enhance binding.
  • Synthetic Routes : Use Suzuki coupling for biaryl derivatives or amidation for carbamate side-chain diversification .
  • Screening : Prioritize derivatives with >80% purity via high-throughput screening (HTS) against target enzymes (e.g., kinases) .

Q. What are common pitfalls in coupling reactions involving this compound, and how can they be troubleshooted?

  • Methodological Answer :

  • Low Yield : Optimize catalyst loading (e.g., 5 mol% Pd instead of 1 mol%) and degas solvents to exclude O2_2.
  • Byproducts : Use scavenger resins (e.g., QuadraSil MP) to remove excess boronic acids or halides.
  • Moisture Sensitivity : Employ molecular sieves (3Å) in reactions requiring anhydrous conditions .

Advanced Mechanistic Studies

Q. How to investigate the compound’s interaction with DNA or proteins using isotopic labeling?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize 13^{13}C/15^{15}N-labeled analogs via labeled precursors (e.g., 13^{13}C-tert-butyl carbamate).
  • NMR Titration : Monitor chemical shift perturbations (CSPs) in 1^1H-15^{15}N HSQC spectra upon binding to target proteins.
  • Fluorescence Quenching : Use bromine’s heavy atom effect to study DNA intercalation via ethidium bromide displacement assays .

Q. What computational methods validate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites.
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of inhibitor-enzyme complexes.
  • QM/MM Calculations : Evaluate transition states for covalent inhibition (e.g., carbamate hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.